1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde
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Overview
Description
1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring substituted with a methyl group and a 4-methylphenoxy group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects of this compound at the molecular and cellular levels would be diverse and potentially significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with 4-methylphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to formylation to introduce the aldehyde group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and specific reaction conditions (e.g., temperature, solvent).
Major Products
Oxidation: 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carboxylic acid.
Reduction: 1-methyl-2-(4-methylphenoxy)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenoxy-1H-indole-3-carbaldehyde: Lacks the methyl group on the phenoxy ring.
2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Lacks the methyl group on the indole ring.
1-methyl-2-(4-chlorophenoxy)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both a methyl group on the indole ring and a 4-methylphenoxy group. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-2-(4-methylphenoxy)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCFDTXEEFRJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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